molecular formula C9H15NO2S B13809454 1H-Azepine-1-carbothioic acid, hexahydro-4-oxo-, S-ethyl ester CAS No. 70874-92-9

1H-Azepine-1-carbothioic acid, hexahydro-4-oxo-, S-ethyl ester

Cat. No.: B13809454
CAS No.: 70874-92-9
M. Wt: 201.29 g/mol
InChI Key: YLVNSAVMURNSJQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Azepine-1-carbothioic acid, hexahydro-4-oxo-, S-ethyl ester typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as sulfuric acid or hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH levels is common to maintain consistency in production .

Chemical Reactions Analysis

Types of Reactions

1H-Azepine-1-carbothioic acid, hexahydro-4-oxo-, S-ethyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

1H-Azepine-1-carbothioic acid, hexahydro-4-oxo-, S-ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Azepine-1-carbothioic acid, hexahydro-4-oxo-, S-ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Azepine-1-carbothioic acid, hexahydro-, S-ethyl ester
  • 1H-Azepine-1-carbothioic acid, hexahydro-, S-methyl ester
  • 1H-Azepine-1-carbothioic acid, hexahydro-, S-propyl ester

Uniqueness

1H-Azepine-1-carbothioic acid, hexahydro-4-oxo-, S-ethyl ester is unique due to the presence of the 4-oxo group, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

CAS No.

70874-92-9

Molecular Formula

C9H15NO2S

Molecular Weight

201.29 g/mol

IUPAC Name

S-ethyl 4-oxoazepane-1-carbothioate

InChI

InChI=1S/C9H15NO2S/c1-2-13-9(12)10-6-3-4-8(11)5-7-10/h2-7H2,1H3

InChI Key

YLVNSAVMURNSJQ-UHFFFAOYSA-N

Canonical SMILES

CCSC(=O)N1CCCC(=O)CC1

Origin of Product

United States

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